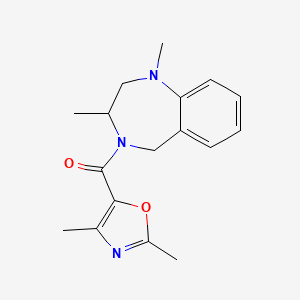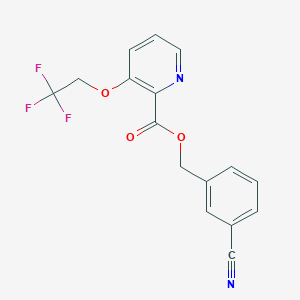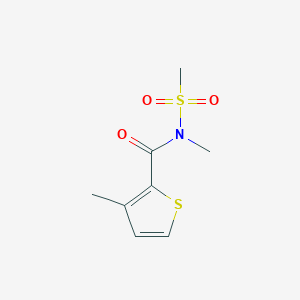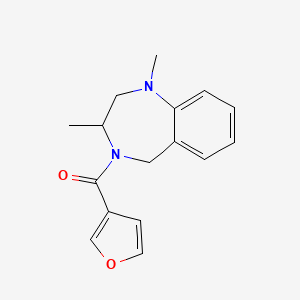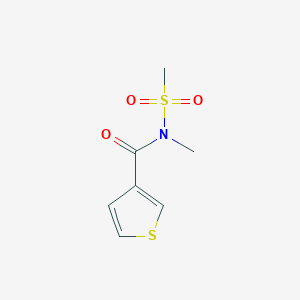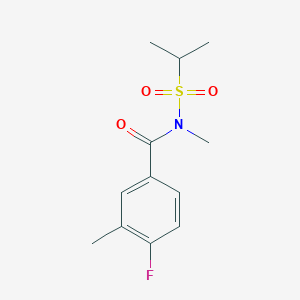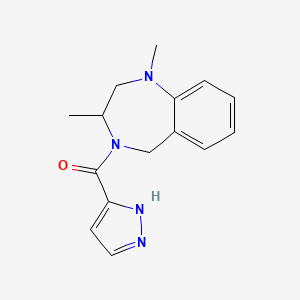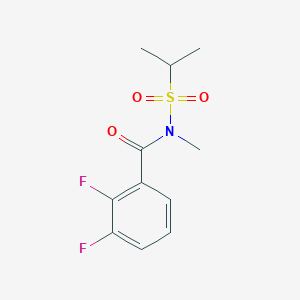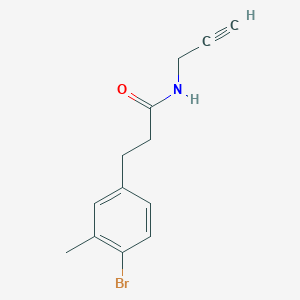
3-(4-bromo-3-methylphenyl)-N-prop-2-ynylpropanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-bromo-3-methylphenyl)-N-prop-2-ynylpropanamide is a chemical compound that belongs to the class of amides. It is widely used in scientific research due to its unique properties and potential applications.
Mecanismo De Acción
The mechanism of action of 3-(4-bromo-3-methylphenyl)-N-prop-2-ynylpropanamide involves the inhibition of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins, a group of lipid molecules that mediate inflammation and pain. By inhibiting COX-2, this compound reduces the production of prostaglandins, leading to a reduction in pain and inflammation.
Biochemical and Physiological Effects:
In addition to its analgesic and anti-inflammatory properties, 3-(4-bromo-3-methylphenyl)-N-prop-2-ynylpropanamide has been found to possess other biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, particularly breast cancer cells, by inducing apoptosis (programmed cell death). It also exhibits neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-(4-bromo-3-methylphenyl)-N-prop-2-ynylpropanamide in lab experiments is its potency and selectivity towards COX-2 enzyme, making it a useful tool for studying the role of COX-2 in various biological processes. However, one of the limitations is its low solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several future directions for research on 3-(4-bromo-3-methylphenyl)-N-prop-2-ynylpropanamide. One potential area of study is its use as a therapeutic agent for the treatment of pain and inflammation-related disorders. Another area of interest is its potential as an anticancer agent, particularly for the treatment of breast cancer. Additionally, further research is needed to explore its neuroprotective effects and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, 3-(4-bromo-3-methylphenyl)-N-prop-2-ynylpropanamide is a promising chemical compound with potential applications in various scientific research fields. Its unique properties and mechanism of action make it a useful tool for studying biological processes and developing new therapeutics. Further research is needed to fully explore its potential and applications.
Métodos De Síntesis
The synthesis of 3-(4-bromo-3-methylphenyl)-N-prop-2-ynylpropanamide involves the reaction of 4-bromo-3-methylbenzoic acid with propargylamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with isobutyl chloroformate to obtain the final product.
Aplicaciones Científicas De Investigación
3-(4-bromo-3-methylphenyl)-N-prop-2-ynylpropanamide is used in various scientific research studies, including medicinal chemistry, pharmacology, and neuroscience. It has been found to possess potent analgesic and anti-inflammatory properties, making it a potential candidate for the treatment of pain and inflammation-related disorders.
Propiedades
IUPAC Name |
3-(4-bromo-3-methylphenyl)-N-prop-2-ynylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO/c1-3-8-15-13(16)7-5-11-4-6-12(14)10(2)9-11/h1,4,6,9H,5,7-8H2,2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNRFMKBXLKHQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)CCC(=O)NCC#C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

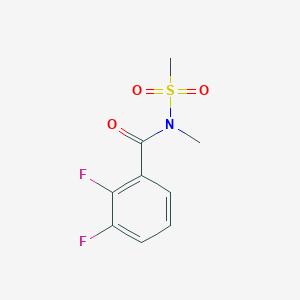
![tert-butyl N-[1-(1H-imidazol-2-ylmethylamino)-2-methylpropan-2-yl]carbamate](/img/structure/B7583663.png)


